molecular formula C16H23BN2O3 B572695 Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone CAS No. 1218790-21-6

Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone

Cat. No. B572695
M. Wt: 302.181
InChI Key: DVGPHVSHYIYXFC-UHFFFAOYSA-N
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Description

The compound “Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone” is an organic intermediate with borate groups . It is related to the class of organoboron compounds, which are known for their high stability, low toxicity, and high reactivity in various transformation processes .


Synthesis Analysis

The synthesis of this compound involves nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .


Molecular Structure Analysis

The molecular structure of the compound is determined by single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound can be synthesized through nucleophilic and amidation reactions . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are determined by various methods including 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

Scientific Research Applications

  • Organic Synthesis

    • This compound is an organic intermediate with borate and sulfonamide groups .
    • It can be synthesized through nucleophilic and amidation reactions .
    • The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
    • The actual value of the crystal structures obtained by the two methods are consistent .
    • DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .
  • Pharmaceutical Applications

    • Boronic acid compounds, such as this one, are usually used as enzyme inhibitors or specific ligand drugs .
    • They can be used to treat tumors and microbial infections, and can also be used to treat anticancer drugs .
    • Boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
  • Drug Delivery Systems

    • Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
    • The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica .
    • They can not only load anti-cancer drugs, but also deliver insulin and genes .
    • The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .
  • Chemical Synthesis

    • This compound can be used as a substrate in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .
    • It is an important intermediate in many biologically active compounds such as crizotinib .
    • The synthesis of this compound involves three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
  • Material Science

    • Boronic acid compounds, such as this one, are often used in the creation of new materials .
    • They can be used in the construction of stimulus-responsive materials .
    • The boronic ester bonds in these compounds can respond to changes in the environment, making them useful in the creation of smart materials .
  • Analytical Chemistry

    • Boronic acid compounds can be used as fluorescent probes to identify various substances .
    • They can be used to detect hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
    • This makes them useful in a variety of analytical chemistry applications .
  • Microwave-Assisted Synthesis

    • This compound can be used as a substrate in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .
  • Biologically Active Compounds

    • It is an important intermediate in many biologically active compounds such as crizotinib .
    • The synthesis of this compound involves three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
  • Chemical Storage

    • This compound has specific storage requirements, needing to be kept in an inert atmosphere at 2-8°C .
    • This makes it suitable for use in applications that require stable, long-term storage of chemical compounds .
  • Chemical Safety

    • This compound has specific safety information associated with it, including hazard statements and precautionary statements .
    • This makes it useful in applications that require a thorough understanding of chemical safety .
  • Chemical Documentation

    • This compound has specific documentation associated with it, including Certificates of Analysis and Certificate of Origin .
    • This makes it useful in applications that require thorough documentation of chemical compounds .

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary statements include P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

Future Directions

The future directions of the research on this compound could involve its applications in the field of pharmacy and biology, given the wide range of applications of organoboron compounds . They can be used in the organic synthesis of drugs, as enzyme inhibitors or specific ligand drugs, and also as fluorescent probes to identify various substances . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .

properties

IUPAC Name

pyrrolidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)13-9-12(10-18-11-13)14(20)19-7-5-6-8-19/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGPHVSHYIYXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682286
Record name (Pyrrolidin-1-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone

CAS RN

1218790-21-6
Record name (Pyrrolidin-1-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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